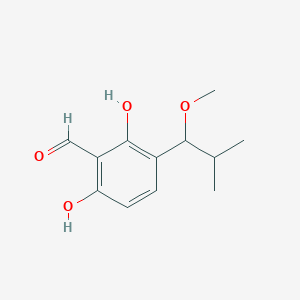
AcetaldehydeO-(2-phenylthiazol-4-yl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AcetaldehydeO-(2-phenylthiazol-4-yl)oxime is a chemical compound that belongs to the class of oximes, which are characterized by the presence of a hydroxylamine functional group attached to a carbon atom. This compound is notable for its unique structure, which includes a thiazole ring substituted with a phenyl group. The presence of both the oxime and thiazole functionalities makes this compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AcetaldehydeO-(2-phenylthiazol-4-yl)oxime typically involves the condensation of acetaldehyde with hydroxylamine in the presence of a base. The reaction is carried out under mild heating conditions to facilitate the formation of the oxime. The thiazole ring is introduced through a subsequent reaction involving the appropriate thiazole precursor and a phenyl group.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through crystallization or distillation to remove any impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitriles or amides.
Reduction: The compound can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA) is commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) is often employed for reduction reactions.
Substitution Reactions: Various nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of nitriles or amides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oximes or other derivatives.
Scientific Research Applications
AcetaldehydeO-(2-phenylthiazol-4-yl)oxime has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of AcetaldehydeO-(2-phenylthiazol-4-yl)oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites, while the thiazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring structure and exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
Oxime Derivatives: Compounds such as acetaldoxime and benzaldoxime share the oxime functional group and are known for their reactivity and versatility in chemical synthesis.
Uniqueness: AcetaldehydeO-(2-phenylthiazol-4-yl)oxime is unique due to the combination of the oxime and thiazole functionalities, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C11H10N2OS |
|---|---|
Molecular Weight |
218.28 g/mol |
IUPAC Name |
(E)-N-[(2-phenyl-1,3-thiazol-4-yl)oxy]ethanimine |
InChI |
InChI=1S/C11H10N2OS/c1-2-12-14-10-8-15-11(13-10)9-6-4-3-5-7-9/h2-8H,1H3/b12-2+ |
InChI Key |
VLTYMIHJKODCJV-SWGQDTFXSA-N |
Isomeric SMILES |
C/C=N/OC1=CSC(=N1)C2=CC=CC=C2 |
Canonical SMILES |
CC=NOC1=CSC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


phosphanium bromide](/img/structure/B13150941.png)






![Methyl 2-methyl-1-oxaspiro[2.7]decane-2-carboxylate](/img/structure/B13150994.png)






